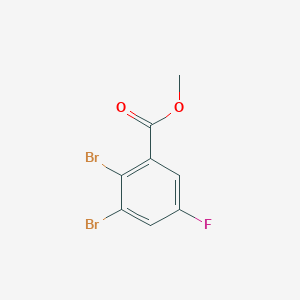
Methyl 2,3-dibromo-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dibromo-5-fluorobenzoate is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dibromo-5-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of methyl benzoate. The typical synthetic route involves:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibromo-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding fluorobenzoate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of methyl 5-fluorobenzoate.
Scientific Research Applications
Methyl 2,3-dibromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3-dibromo-5-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms contribute to its reactivity and ability to form stable intermediates. The compound can undergo nucleophilic substitution, where nucleophiles attack the electrophilic carbon atoms bonded to bromine, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dibromo-4-fluorobenzoate
- Methyl 2,3-dibromo-6-fluorobenzoate
- Methyl 2,3-dichloro-5-fluorobenzoate
Uniqueness
Methyl 2,3-dibromo-5-fluorobenzoate is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse chemical transformations compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
methyl 2,3-dibromo-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCONUBOCIZKOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)

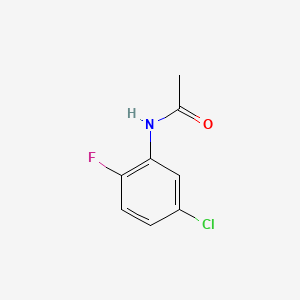


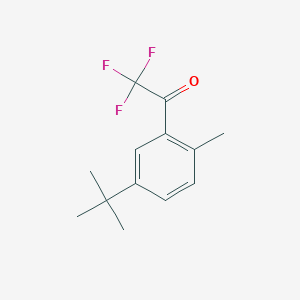
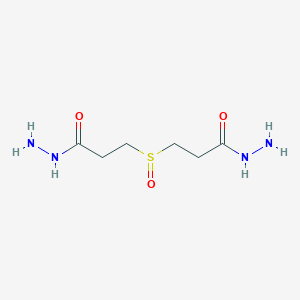
![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
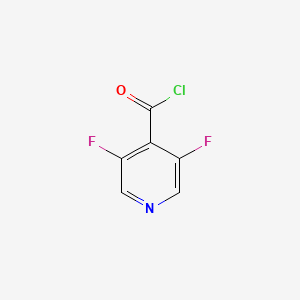
![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
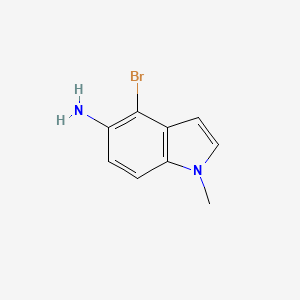
![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)

![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
